Molar Mass and Hydrophobicity: A Direct Comparison to Unsubstituted 2-Vinylbiphenyl
The substitution of a hydrogen atom with a chlorine atom at the 3-position results in a predictable and significant increase in both molar mass and lipophilicity. This difference is critical for purification, formulation, and chromatographic behavior. The target compound exhibits a molar mass of 214.69 g/mol and a calculated LogP of 4.65 . In contrast, the directly comparable, unsubstituted analog 2-ethenyl-1,1'-biphenyl has a molar mass of 180.25 g/mol [1].
| Evidence Dimension | Molar Mass and LogP (Calculated) |
|---|---|
| Target Compound Data | Molar Mass: 214.69 g/mol; LogP: 4.65 |
| Comparator Or Baseline | 2-ethenyl-1,1'-biphenyl; Molar Mass: 180.25 g/mol; LogP: Not reported |
| Quantified Difference | Molar Mass Increase: +34.44 g/mol |
| Conditions | Standard atomic weights (IUPAC). LogP calculated via XLogP3. |
Why This Matters
A 19% increase in molar mass and a high LogP directly impacts compound handling, solubility, and detection limits (e.g., in LC-MS), mandating the use of the specific chlorinated monomer for accurate material balances and reproducible syntheses.
- [1] NIST/TRC Web Thermo Tables (WTT). (n.d.). 2-ethenyl-1,1'-biphenyl -- Critically Evaluated Thermophysical Property Data. View Source
